4-Piperazino-2-(trifluoromethyl)quinazoline
Description
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Properties
IUPAC Name |
4-piperazin-1-yl-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)12-18-10-4-2-1-3-9(10)11(19-12)20-7-5-17-6-8-20/h1-4,17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSGBZTUVZBWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236877 | |
| Record name | 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401567-99-5 | |
| Record name | 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401567-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Ascendancy of Trifluoromethyl Quinazolines in Modern Drug Discovery: A Technical Guide to Synthesis and Application
Introduction: The Strategic Imperative of Fluorination in Quinazoline Scaffolds
The quinazoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the foundational structure of numerous therapeutic agents.[1][2] Its versatility allows for functionalization at various positions, enabling the modulation of pharmacological activity. In recent years, the strategic incorporation of trifluoromethyl (-CF3) groups into quinazoline derivatives has emerged as a paramount strategy in the design of novel therapeutics.[3][4] This is not a matter of mere substitution; the unique physicochemical properties of the -CF3 group profoundly enhance the drug-like characteristics of the parent molecule.
The trifluoromethyl group is a powerful modulator of a molecule's pharmacokinetic and pharmacodynamic profile. Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3][5] Furthermore, the presence of a -CF3 group can enhance binding affinity to target proteins and improve membrane permeability, leading to increased bioavailability.[3] These attributes have propelled trifluoromethyl quinazoline derivatives to the forefront of research, particularly in the development of potent anticancer and antimalarial agents.[3][4] This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of this promising class of compounds, offering field-proven insights for researchers and drug development professionals.
Synthetic Strategies: Constructing the Trifluoromethyl Quinazoline Core
The synthesis of trifluoromethyl quinazoline derivatives can be broadly approached through two primary strategies: the use of pre-trifluoromethylated building blocks or the direct trifluoromethylation of a pre-formed quinazoline scaffold. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Strategy 1: Synthesis from Trifluoromethylated Anthranilic Acid Derivatives
A common and effective approach involves the use of commercially available or readily synthesized trifluoromethyl-substituted anthranilic acids or their corresponding amides. This "bottom-up" approach secures the position of the -CF3 group on the benzene ring of the quinazoline core from the outset.
A representative synthetic workflow is the condensation of a trifluoromethyl-substituted 2-aminobenzamide with an appropriate aldehyde, followed by cyclization.
Caption: General workflow for synthesizing trifluoromethyl quinazoline derivatives from a substituted 2-aminobenzamide.
Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethyl)quinazolin-4(3H)-one
-
Schiff Base Formation: To a solution of 2-amino-5-(trifluoromethyl)benzamide (1.0 eq) in ethanol, add benzaldehyde (1.1 eq). The mixture is stirred at room temperature for 2-4 hours. The formation of the Schiff base can be monitored by Thin Layer Chromatography (TLC).
-
Oxidative Cyclization: To the reaction mixture, add iodine (1.2 eq) as an oxidizing agent. The mixture is then refluxed for 6-8 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium thiosulfate solution to quench the excess iodine. The resulting solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-phenyl-6-(trifluoromethyl)quinazolin-4(3H)-one.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction without interfering with the process. Its boiling point is suitable for reflux conditions.
-
Iodine as Oxidizing Agent: Iodine is a mild and effective oxidizing agent for the cyclization of the Schiff base to the quinazolinone core.
-
Sodium Thiosulfate Quench: This step is crucial to remove unreacted iodine, which can contaminate the final product and complicate purification.
Strategy 2: Multi-Component Reactions (MCRs)
Multi-component reactions offer a streamlined and atom-economical approach to constructing complex molecules like quinazolines in a single step.[6] A common MCR for quinazoline synthesis involves the reaction of an isatoic anhydride, an amine, and an aldehyde.
Caption: A simplified representation of a multi-component reaction for the synthesis of trifluoromethyl quinazolines.
Biological Applications and Mechanistic Insights
Trifluoromethyl quinazoline derivatives have demonstrated significant therapeutic potential across a range of diseases, most notably in oncology and infectious diseases.[3][4]
Anticancer Activity: Targeting Tyrosine Kinases
A significant number of trifluoromethyl quinazoline derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[3] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime therapeutic target. FDA-approved drugs like gefitinib and erlotinib, which feature a quinazoline core, underscore the clinical relevance of this scaffold.[4] The trifluoromethyl group in novel derivatives can enhance the binding affinity to the ATP-binding pocket of the kinase domain, leading to improved inhibitory activity.
Caption: Mechanism of action of trifluoromethyl quinazoline derivatives as EGFR inhibitors.
A study on novel 2-arylaminoquinazoline derivatives with a trifluoromethyl group at the 4-position identified compounds with significant in vitro antitumor activity.[7] For instance, certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, comparable to the positive control gefitinib.[7] These compounds were found to induce apoptosis and prevent tumor cell migration.[7]
| Compound ID | PC3 (IC50, µM) | LNCaP (IC50, µM) | K562 (IC50, µM) |
| 10b | 3.02 | 3.45 | 3.98 |
| Gefitinib | - | - | - |
| Data adapted from a study on trifluoromethyl-containing quinazoline derivatives as potential antitumor agents.[7] |
Antimalarial and Antibacterial Potential
Beyond cancer, trifluoromethyl quinazolines have emerged as promising agents against infectious diseases. They have shown efficacy against drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[3][4] The trifluoromethyl group is thought to enhance the compound's ability to target essential enzymes within the parasite.[3] Additionally, various quinazoline derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
Challenges and Future Directions
Despite the significant promise, the development of trifluoromethyl quinazoline derivatives is not without its challenges. The synthesis of fluorinated compounds can be complex and costly, potentially limiting large-scale production.[3] Furthermore, the emergence of drug resistance remains a persistent hurdle in both cancer and infectious disease therapy.[3][4]
Future research will likely focus on:
-
Developing more efficient and cost-effective synthetic methodologies.
-
Designing novel derivatives that can overcome existing resistance mechanisms.
-
Exploring the therapeutic potential of these compounds in other disease areas, such as viral infections and inflammatory disorders. [2][8][9]
The continued exploration of the chemical space around the trifluoromethyl quinazoline scaffold holds immense potential for the discovery of next-generation therapeutics that can address unmet medical needs.
References
-
Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. [Link]
-
SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. [Link]
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Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
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Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. IJMPR. [Link]
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Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Preprints.org. [Link]
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Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online. [Link]
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Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PMC. [Link]
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Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers. [Link]
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Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]
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Recent Advances on Quinazoline. ResearchGate. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-Piperazino-2-(trifluoromethyl)quinazoline
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Piperazino-2-(trifluoromethyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the frequent challenge of sourcing complete public data for novel compounds, this document presents a predictive and methodological framework for researchers. It includes detailed, field-tested protocols for acquiring Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data. Furthermore, it offers an in-depth, expert analysis of the anticipated spectral features, grounded in established principles and data from structurally analogous compounds. This guide is designed to empower researchers, scientists, and drug development professionals to confidently identify, characterize, and validate the structure of this molecule, ensuring the integrity of their research and development pipelines.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. The introduction of a trifluoromethyl group at the 2-position can enhance metabolic stability and cell permeability, while a piperazine moiety at the 4-position is a common pharmacophore known to improve solubility and target engagement.[3][4]
4-Piperazino-2-(trifluoromethyl)quinazoline (Figure 1) combines these advantageous features, making it a compound of significant interest for further investigation. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is directly linked to biological activity and safety.[5] Mass spectrometry and nuclear magnetic resonance spectroscopy are the cornerstone techniques for this purpose, providing orthogonal and definitive data on molecular weight, connectivity, and stereochemistry.
This guide provides both the "how" and the "why" of spectroscopic analysis for this specific molecule. It is structured to serve as a practical laboratory resource and an educational tool for interpreting complex spectral data.
Molecular Structure and Isotopic Abundance
A foundational understanding of the molecule's composition is critical before undertaking any spectroscopic analysis.
Molecular Formula: C₁₃H₁₃F₃N₄
Molecular Weight: 282.26 g/mol
The presence of multiple nitrogen atoms and the natural isotopic abundance of carbon (¹³C ≈ 1.1%) will result in characteristic isotopic patterns in high-resolution mass spectrometry, serving as an initial validation of the elemental composition.
Figure 1: Chemical Structure of 4-Piperazino-2-(trifluoromethyl)quinazoline
Caption: Structure of 4-Piperazino-2-(trifluoromethyl)quinazoline with key positions labeled.
Mass Spectrometry Analysis
Mass spectrometry is indispensable for determining the molecular weight of a compound, which is a primary indicator of its identity. Electrospray ionization (ESI) is the preferred method for this class of molecule due to its soft ionization nature, which typically preserves the molecular ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of solvent is critical; it must be volatile and capable of dissolving the analyte.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization Mode: Operate in positive ion mode. The basic nitrogen atoms of the quinazoline and piperazine rings are readily protonated.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
Predicted Mass Spectrum and Interpretation
The primary ion expected in the positive mode ESI mass spectrum is the protonated molecule, [M+H]⁺.
Table 1: Predicted m/z Values for Key Ions
| Ion Species | Predicted Exact Mass | Predicted m/z | Rationale |
| [M] | 282.1147 | - | Molecular Mass |
| [M+H]⁺ | 283.1225 | 283.1225 | Protonation of a basic nitrogen. This is expected to be the base peak. |
| [M+Na]⁺ | 305.1044 | 305.1044 | Adduct with sodium ions, commonly observed as a minor peak. |
Expertise in Action: The high-resolution mass measurement is a self-validating system. A measured m/z of 283.1225 ± 5 ppm provides strong evidence for the elemental formula C₁₃H₁₄F₃N₄⁺. The natural isotopic pattern should also be analyzed to further confirm the elemental composition.
Fragmentation Pathway Analysis
While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural information.
Caption: Workflow for structural validation integrating MS and NMR data.
This integrated approach ensures trustworthiness. The molecular formula determined by high-resolution MS must be consistent with the number and types of signals observed in the ¹H and ¹³C NMR spectra. The presence of the trifluoromethyl group is confirmed by ¹⁹F NMR and the characteristic quartet in the ¹³C NMR. The connectivity is then pieced together from the chemical shifts and coupling patterns in the ¹H NMR, with 2D NMR techniques providing the final, unambiguous confirmation if needed.
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of 4-Piperazino-2-(trifluoromethyl)quinazoline. By combining detailed experimental protocols with expert-driven predictive analysis, researchers are equipped to confidently acquire and interpret the necessary data to verify the structure and purity of this promising molecule. Adherence to these principles of orthogonal, self-validating analysis is paramount to ensuring the scientific integrity and success of research and development efforts in medicinal chemistry.
References
- Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica, 4(5), 1917-1922.
- Al-Harbi, R. A. K. (n.d.). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents.
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (n.d.). Semantic Scholar.
- Quinazoline fused 1,2,4-triazoles: PIDA-mediated synthesis, characterization, anti-breast cancer agents, ABTS radical scavenging. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 4-Piperazino-2-(trifluoromethyl)quinazoline.
- Supporting Inform
- Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- Supporting Information Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones Table of contents Genera. (n.d.).
- Fisher Scientific. (2021, December 24).
- Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021, April 19). PMC.
- Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). PubMed Central.
- Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. (2026, January 2).
- Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)
- Chemos GmbH & Co. KG. (n.d.).
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383.
- A new concise synthesis of 2,3-dihydroquinazolin-4(1H). (n.d.).
- Apollo Scientific. (2023, July 4). 4-(Methylamino)-2-(trifluoromethyl)
- Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (n.d.). MDPI.
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Methodological & Application
Application Notes & Protocols: A Framework for the In Vitro Evaluation of Novel Quinazoline Compounds
Introduction: The Therapeutic Promise of the Quinazoline Scaffold
The quinazoline skeleton, a fused bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Notably, several FDA-approved drugs feature the quinazoline core, many of which function as protein kinase inhibitors targeting key signaling pathways in cancer.[4] For instance, gefitinib and lapatinib are well-known inhibitors of the epidermal growth factor receptor (EGFR), a critical player in cell proliferation and survival.[5] The mechanism often involves competitive binding at the ATP-binding site of the kinase domain, thereby blocking downstream signaling cascades.[5][6]
Given this precedent, the discovery and development of novel quinazoline compounds require a systematic and robust in vitro evaluation strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic and mechanistic properties of new quinazoline derivatives, primarily within an oncology context. The experimental design follows a logical, tiered approach, moving from broad phenotypic screening to more defined mechanistic studies. Each protocol is designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and interpretable data.[7][8]
I. Experimental Workflow: A Tiered Approach to Characterization
A logical progression of experiments is crucial to efficiently characterize a novel compound. This workflow ensures that each step informs the next, building a comprehensive biological profile. The initial focus is on identifying cytotoxic activity, followed by investigations into the mode of cell death and the underlying molecular mechanisms.
Caption: Tiered experimental workflow for characterizing novel quinazoline compounds.
II. Phase 1: Primary Cytotoxicity Screening
The initial step is to determine whether the novel quinazoline compounds exhibit cytotoxic or anti-proliferative effects against cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability, which is based on the metabolic activity of the cells.
Causality and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable, metabolically active cells.[9] This provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[10] The selection of appropriate cancer cell lines is critical; for quinazolines, lines known to overexpress a potential target, such as EGFR (e.g., A549 non-small cell lung cancer cells), are often a logical starting point.[10]
Protocol 2.1: MTT Cell Viability Assay
Objective: To determine the IC50 value of novel quinazoline compounds.
Materials:
-
Selected cancer cell lines (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Novel quinazoline compounds, dissolved in DMSO to create stock solutions
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[11][12]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[11] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include "vehicle control" wells (medium with DMSO only) and "no-cell" control wells (medium only for background subtraction).
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C, 5% CO₂.[11]
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration of ~0.5 mg/mL).[12] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[11]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: IC50 Values
| Compound ID | Target Cell Line | IC50 (µM) ± SD |
| QZ-001 | A549 (NSCLC) | 5.2 ± 0.4 |
| QZ-002 | A549 (NSCLC) | 12.8 ± 1.1 |
| QZ-003 | A549 (NSCLC) | > 100 |
| Gefitinib (Control) | A549 (NSCLC) | 2.5 ± 0.3 |
III. Phase 2: Elucidating the Mechanism of Cell Death
Once a compound is confirmed to be cytotoxic, the next logical step is to investigate how it kills the cancer cells. The primary mechanisms to explore are apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Apoptosis is a controlled, energy-dependent process essential for tissue homeostasis. Many successful chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.[1] Two complementary assays are recommended to robustly assess apoptosis.
3.1.1 Annexin V/Propidium Iodide (PI) Staining
Causality and Rationale: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorochrome (like FITC or PE) for detection by flow cytometry.[13][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. Therefore, co-staining allows for the differentiation of:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
Protocol 3.1.1: Annexin V/PI Staining by Flow Cytometry
Objective: To quantify the induction of apoptosis by a novel quinazoline compound.
Materials:
-
Cells treated with the compound at its IC50 concentration for 24-48 hours.
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.[13] Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC (or PE) and 5 µL of PI solution to the cell suspension.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the samples by flow cytometry within one hour.[15]
3.1.2 Caspase Activity Assay
Causality and Rationale: Apoptosis is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[16] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[17]
Protocol 3.1.2: Caspase-Glo® 3/7 Assay
Objective: To measure the activity of executioner caspases-3/7.
Materials:
-
Cells cultured in white-walled 96-well plates.
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the quinazoline compound as in the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[18]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[17]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 5 minutes. Incubate at room temperature for 1-3 hours.[17]
-
Measurement: Measure the luminescence using a plate-reading luminometer.[19]
Data Presentation: Apoptosis Induction
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 4.1 ± 0.5 | 2.3 ± 0.3 | 1.0 ± 0.1 |
| QZ-001 (5 µM) | 28.5 ± 2.1 | 15.2 ± 1.8 | 4.7 ± 0.5 |
| Staurosporine (1 µM) | 45.3 ± 3.5 | 20.1 ± 2.2 | 8.2 ± 0.9 |
Cell Cycle Analysis
Causality and Rationale: Many anticancer drugs function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[10] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing DNA content and cell cycle distribution. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).
Protocol 3.2: Cell Cycle Analysis by PI Staining
Objective: To determine the effect of a novel quinazoline compound on cell cycle progression.
Materials:
-
Cells treated with the compound at its IC50 concentration for 24 hours.
-
Cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI in PBS)[20]
-
RNase A solution (e.g., 100 µg/mL)[21]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[20]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade double-stranded RNA, which PI can also bind to.[20]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[22]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.
IV. Phase 3: Target Pathway Analysis
Given that many quinazolines are kinase inhibitors, it is essential to investigate their effects on specific signaling pathways.[4][23] Western blotting is a powerful technique to analyze changes in the expression and phosphorylation status of key proteins within these pathways.[24]
Causality and Rationale
Signaling pathways like the EGFR-PI3K-AKT and RAS-RAF-MEK-ERK cascades are frequently dysregulated in cancer and are common targets for quinazoline-based drugs.[5][25] The activation state of these pathways is often controlled by phosphorylation. A successful kinase inhibitor should decrease the phosphorylation of its direct target and downstream effector proteins. Western blotting allows for the separation of proteins by size and their detection using specific antibodies, including those that recognize total protein levels and those specific to phosphorylated forms (e.g., anti-p-EGFR, anti-p-AKT).[25] A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
Caption: Simplified EGFR signaling pathway targeted by quinazoline inhibitors.
Protocol 4.1: Western Blot Analysis
Objective: To assess the effect of a novel quinazoline compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cells treated with the compound for a short duration (e.g., 1-6 hours).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction: Treat cells with the compound for the desired time. Wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate by electrophoresis.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[26]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[25]
-
Stripping and Re-probing: To analyze total protein levels on the same blot, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein or a loading control like β-actin.
V. Conclusion and Future Directions
This guide outlines a foundational in vitro experimental workflow to characterize novel quinazoline compounds for anticancer potential. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and impact on key signaling pathways, researchers can build a robust data package. Positive results from this cascade of assays would justify advancing a compound to more complex studies, such as biochemical kinase assays to confirm direct target engagement, selectivity profiling against a panel of kinases, and ultimately, in vivo efficacy studies in animal models. This structured, mechanistically-driven approach is essential for the efficient and logical progression of promising compounds in the drug discovery pipeline.
References
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Wikipedia. Quinazoline. [Link].
-
Al-Suhaimi, E. A., et al. (2016). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 135-142. [Link].
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link].
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Lage, H. (2007). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Current medicinal chemistry, 14(25), 2753-2759. [Link].
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Al-Ostath, A., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(4), 105734. [Link].
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Bhatt, H., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Drug discovery and development. [Link].
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Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link].
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protocols.io. (2023). MTT (Assay protocol). [Link].
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Al-Zharani, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 808. [Link].
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University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. [Link].
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Castelli, R., et al. (2019). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 183, 111721. [Link].
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link].
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link].
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protocols.io. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link].
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link].
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MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link].
-
MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link].
-
Tox21. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link].
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ResearchGate. (2022). The Medicinal Functionality of Quinazolines. [Link].
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QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link].
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Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link].
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma (pp. 121-131). Humana Press, Totowa, NJ. [Link].
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protocols.io. (2025). Caspase 3/7 Activity. [Link].
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Journal of Basic and Clinical Pharmacy. 3D QSAR studies on a series of Quinazoline derrivatives as tyrosine Kinase (EGFR) inhibitor: the k-nearest Neighbor molecular field Analysis approach. [Link].
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East Carolina University. Annexin V Stain Protocol | Flow Cytometry Core. [Link].
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ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link].
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National Center for Biotechnology Information. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. [Link].
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ResearchGate. Protein kinase inhibitory activity of quinazolines for cancer therapy. [Link].
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Bio-Techne. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. [Link].
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Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. [Link].
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National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link].
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Journal of Applied Pharmaceutical Science. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link].
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ResearchGate. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link].
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protocols.io. (2025). Caspase 3/7 Activity. [Link].
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Bentham Science Publishers. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. [Link].
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link].
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Application Notes and Protocols: 4-Piperazino-2-(trifluoromethyl)quinazoline as a Chemical Probe for Kinase Studies
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase-Targeted Drug Discovery
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with the ATP-binding site of a wide array of protein kinases.[1] This structural motif is a cornerstone of several FDA-approved kinase inhibitors, including gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[2] The versatility of the quinazoline scaffold allows for the development of potent and selective inhibitors targeting various kinase families through strategic substitutions at different positions of the ring system. This application note focuses on 4-Piperazino-2-(trifluoromethyl)quinazoline , a specific derivative that holds promise as a chemical probe for interrogating kinase signaling pathways.
Small molecule inhibitors are invaluable as chemical probes for dissecting the cellular functions of kinases and for validating novel drug targets.[3] The utility of a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Piperazino-2-(trifluoromethyl)quinazoline in kinase research. We will delve into its potential kinase targets based on closely related analogs, and provide detailed protocols for its application in biochemical and cellular assays.
Molecular Profile of 4-Piperazino-2-(trifluoromethyl)quinazoline
| Property | Value | Source |
| IUPAC Name | 4-(Piperazin-1-yl)-2-(trifluoromethyl)quinazoline | PubChem |
| Molecular Formula | C13H13F3N4 | PubChem |
| Molecular Weight | 282.27 g/mol | PubChem |
| Structure | PubChem |
Anticipated Kinase Targets and Mechanism of Action
While a comprehensive kinome-wide screen for 4-Piperazino-2-(trifluoromethyl)quinazoline is not publicly available, analysis of structurally related compounds provides strong indications of its likely target profile. The quinazoline scaffold itself is a well-known ATP-competitive hinge-binding motif.
A recent study on the synthesis and anti-proliferative activity of a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which share the core 2-(trifluoromethyl)quinazoline structure, identified a piperazine-containing analog (compound 8b) as a potent inhibitor of cancer cell growth.[3] Molecular docking studies from this research strongly suggest that the PIM-1 kinase is a potential target for this class of compounds.[3] PIM kinases are a family of serine/threonine kinases that play crucial roles in cell survival and proliferation, making them attractive targets in oncology.
Furthermore, other 4-piperazino-quinazoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) .[4] It is therefore plausible that 4-Piperazino-2-(trifluoromethyl)quinazoline may exhibit activity against a range of kinases, with a potential focus on the PIM kinase family and certain receptor tyrosine kinases.
The proposed mechanism of action for this chemical probe is ATP-competitive inhibition . The quinazoline core is expected to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the piperazino and trifluoromethyl groups will likely occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.
Experimental Protocols
This section provides detailed, step-by-step protocols for utilizing 4-Piperazino-2-(trifluoromethyl)quinazoline in key kinase research applications.
In Vitro Kinase Inhibition Assay
This protocol describes a generalized method to determine the in vitro potency (IC50) of 4-Piperazino-2-(trifluoromethyl)quinazoline against a purified kinase.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. The readout is typically based on the detection of the phosphorylated substrate or the depletion of ATP.
Materials:
-
Purified recombinant kinase of interest (e.g., PIM-1, PDGFR)
-
Kinase-specific substrate (peptide or protein)
-
4-Piperazino-2-(trifluoromethyl)quinazoline (stock solution in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of 4-Piperazino-2-(trifluoromethyl)quinazoline in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 10 µL of ATP solution in kinase assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection:
-
Stop the kinase reaction and detect the remaining ATP using a luminescence-based assay like ADP-Glo™, following the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[5] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[5]
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat the cells with 4-Piperazino-2-(trifluoromethyl)quinazoline at a desired concentration (e.g., 1-10 µM) or with DMSO as a vehicle control for 1-2 hours in serum-free media.
-
-
Cell Harvesting and Aliquoting:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Thermal Challenge:
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Include an unheated control sample.
-
-
Cell Lysis:
-
Subject the heated samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant (soluble fraction) and transfer to a new tube.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by Western blotting using an antibody specific for the target kinase (e.g., PIM-1).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the band intensity for each temperature point to the unheated control.
-
Plot the normalized intensity versus temperature for both the compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Kinome-Wide Selectivity Profiling
To understand the broader selectivity profile of 4-Piperazino-2-(trifluoromethyl)quinazoline, a kinome-wide profiling assay is essential. Services like KINOMEscan® from Eurofins DiscoverX provide a comprehensive assessment of a compound's binding to a large panel of kinases.[6]
Principle: KINOMEscan® is a competition binding assay where a test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.
General Workflow for Submitting a Compound for KINOMEscan® Profiling:
Caption: KINOMEscan® Profiling Workflow.
Interpretation of Results: The results are typically presented as percent inhibition at a given compound concentration. A lower percentage indicates stronger binding. This data allows for the assessment of the compound's selectivity and identification of potential off-target effects.
Data Interpretation and Best Practices
-
Potency and Selectivity: A potent chemical probe should have an in-cell IC50 in the nanomolar range for its primary target(s). A high degree of selectivity is crucial to confidently attribute a cellular phenotype to the inhibition of a specific kinase.
-
On-Target vs. Off-Target Effects: Kinome-wide profiling is essential to identify potential off-target kinases. Any observed cellular effects should be validated with structurally distinct inhibitors of the same target or through genetic approaches (e.g., siRNA, CRISPR) to confirm on-target activity.
-
Cellular Permeability: The ability of the compound to cross the cell membrane and engage its intracellular target is critical. The CETSA protocol inherently validates target engagement within the cell.
Conclusion
4-Piperazino-2-(trifluoromethyl)quinazoline represents a promising chemical probe for the study of kinase signaling pathways. Based on the activity of closely related analogs, it is likely to target members of the PIM kinase family and potentially other tyrosine kinases. The protocols provided in this application note offer a robust framework for characterizing its potency, cellular target engagement, and kinome-wide selectivity. Rigorous application of these methodologies will enable researchers to confidently utilize this and similar quinazoline-based compounds to dissect the complex roles of kinases in health and disease.
References
- Shepard, S. et al. (2012). Discovery of 4-piperazino-substituted quinazoline derivatives as potent PDGFR inhibitors with activity against FLT-3 and c-KIT. Bioorganic & Medicinal Chemistry Letters, 22(1), 584-588.
- Dai, X. et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383.
- Jantzen, D. et al. (2018). Cellular Thermal Shift Assay (CETSA®) for Drug Discovery. Current Protocols in Chemical Biology, 10(4), e53.
- Frye, S. V. (2010). The art of the chemical probe.
- Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
-
Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
- Molina, D. M. et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
- Wu, H. et al. (2023). Discovery of Novel N-Aryl-2-Trifluoromethyl-Quinazoline-4-Amine Derivatives as the Inhibitors of Tubulin Polymerization in Leukemia Cells. Molecules, 28(15), 5894.
- Zhang, X. et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. Journal of Medicinal Chemistry, 62(22), 10237-10254.
- Conconi, M. T. et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 321-333.
- Al-Suwaidan, I. A. et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20089.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
-
Eurofins DiscoverX. (n.d.). KINOMEscan Technology. Retrieved from [Link]
- Ciardiello, F. (2000). The role of EGFR in cancer: from the bench to the clinic. Current Molecular Medicine, 1(2), 167-178.
- Lountos, G. T. et al. (2016). Structural Characterization of the PIM-1 Kinase in a Complex with a Pyrido[4,3-d]pyrimidin-4(3H)-one Based Inhibitor. Crystals, 6(11), 143.
- Heath, J. A. et al. (2004). Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor. Bioorganic & Medicinal Chemistry Letters, 14(19), 4867-4872.
- Wu, H. et al. (2023). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. Bioorganic Chemistry, 139, 106733.
-
PubChem. (n.d.). 4-(Piperazin-1-yl)-2-(trifluoromethyl)quinazoline. Retrieved from [Link]
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.
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Troubleshooting & Optimization
Quinazoline Synthesis Technical Support Center: A-Z Troubleshooting
Welcome to the comprehensive technical support guide for quinazoline synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. Quinazolines are a cornerstone in drug discovery, forming the core of numerous approved therapeutics. However, their synthesis is often accompanied by challenges, including the formation of persistent and difficult-to-remove side products.
This guide provides in-depth, experience-driven insights into identifying, minimizing, and eliminating these impurities. We will move beyond simple procedural lists to explore the mechanistic origins of common side products and offer validated, actionable solutions.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems encountered during quinazoline synthesis in a direct question-and-answer format.
Incomplete Cyclization and Intermediate Accumulation
Question: My reaction stalls, and I'm isolating a significant amount of the uncyclized intermediate instead of the desired quinazoline. What's causing this, and how can I drive the reaction to completion?
Answer: Incomplete cyclization is a frequent hurdle, often pointing to insufficient activation of the cyclization precursor or reversible reaction steps. The root cause depends heavily on the synthetic route employed.
Causality & Mechanism: The final ring-closing step in many quinazoline syntheses, such as the widely used Niementowski and Friedländer reactions, is a condensation reaction that eliminates a small molecule, typically water. This step is often the most energetically demanding and can be reversible under certain conditions. Factors that can impede this step include:
-
Insufficient Temperature: Many classical syntheses require high temperatures to overcome the activation energy for cyclization.[1]
-
Poor Leaving Group: The efficiency of the cyclization is dependent on the facility with which the leaving group (e.g., water from a carbinolamine intermediate) is eliminated.
-
Steric Hindrance: Bulky substituents on either reaction partner can sterically disfavor the conformation required for ring closure.
Troubleshooting Protocol:
-
Increase Reaction Temperature: If your starting materials and desired product are thermally stable, gradually increasing the reaction temperature in 10-20°C increments can often provide the necessary energy to drive the cyclization. For thermally sensitive compounds, consider switching to a higher-boiling point solvent.
-
Employ a Dehydrating Agent: To shift the equilibrium towards the cyclized product, the removal of water is critical. This can be achieved by:
-
Azeotropic Removal: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene).
-
Chemical Dehydrating Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture.
-
-
Catalyst Optimization:
-
Acid Catalysis: In reactions like the Friedländer synthesis, an acid catalyst protonates the carbonyl group, making it more electrophilic and promoting the initial condensation. If using an acid catalyst, consider increasing its loading or switching to a stronger acid (e.g., from acetic acid to p-toluenesulfonic acid).
-
Base Catalysis: Some variations of the Niementowski synthesis can be promoted by a catalytic amount of base.[2]
-
Workflow for Optimizing Cyclization:
Caption: Troubleshooting workflow for incomplete cyclization.
Formation of Dimerization and Polymerization Byproducts
Question: My reaction mixture is turning into an intractable sludge, and my crude NMR shows a complex mixture of polymeric material alongside my desired product. How can I suppress these side reactions?
Answer: Dimerization and polymerization are common when using highly reactive starting materials or under harsh reaction conditions, particularly high temperatures.[1]
Causality & Mechanism: These side reactions often arise from the self-condensation of starting materials or reactive intermediates. For example, in syntheses involving 2-aminobenzaldehydes, the aldehyde can undergo self-condensation under basic conditions. Similarly, high concentrations of reactive species at elevated temperatures can favor intermolecular reactions over the desired intramolecular cyclization.
Mitigation Strategies:
-
Reduce Reaction Concentration: Operating at higher dilution can favor the intramolecular cyclization over intermolecular polymerization. A good starting point is to halve the initial concentration and monitor the effect on the product-to-side-product ratio.
-
Lower Reaction Temperature: High temperatures accelerate all reactions, including undesired polymerization.[1] If possible, explore lower reaction temperatures, perhaps in conjunction with a more active catalyst to maintain a reasonable reaction rate.
-
Slow Addition of Reagents: Adding one of the reactive partners slowly over a period can maintain its low concentration in the reaction mixture, thereby disfavoring bimolecular side reactions. This is particularly effective when one component is prone to self-condensation.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Concentration | 0.5 M | 0.1 - 0.25 M | Favors intramolecular cyclization. |
| Temperature | 150 °C | 100 - 120 °C | Reduces rate of polymerization. |
| Reagent Addition | All at once | Slow addition over 1-2h | Maintains low concentration of reactive species. |
Unwanted N-Oxide Formation
Question: I am observing a significant peak in my mass spectrometry analysis corresponding to my product +16 amu, which I suspect is an N-oxide. How can I prevent its formation?
Answer: N-oxide formation is a common oxidative side reaction, particularly when using certain oxidants or when reactions are exposed to air at high temperatures. Both nitrogen atoms of the quinazoline ring can be oxidized, leading to N1-oxides or N3-oxides.[3]
Causality & Mechanism: The lone pairs on the nitrogen atoms of the quinazoline ring are susceptible to oxidation. This can be intentionally exploited in some synthetic strategies, but it is often an undesired side reaction.[3] The use of certain oxidizing agents, even when intended for another purpose in the reaction (e.g., dehydrogenation), can lead to N-oxidation. Prolonged heating in the presence of atmospheric oxygen can also contribute to this side reaction.[4]
Preventative Measures:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is the most effective way to prevent oxidation by atmospheric oxygen.[5] This is crucial for reactions run at high temperatures for extended periods.
-
Choice of Oxidant: If an oxidant is required for the synthesis (e.g., for an aromatization step), select one that is less prone to causing N-oxidation. For instance, instead of strong oxidants like permanganate, consider milder options like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or simply bubbling air or oxygen through the solution in a controlled manner.
-
Deoxygenation of Solvents: Ensure that the solvents used are thoroughly deoxygenated before use, especially in metal-catalyzed reactions where dissolved oxygen can also affect the catalyst's activity.
Protocol for a Reaction Under Inert Atmosphere:
-
Assemble the reaction glassware and flame-dry it under vacuum to remove adsorbed moisture and air.
-
Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.
-
Add the solid reagents to the reaction flask under a stream of inert gas.
-
Add deoxygenated solvent via cannula or syringe.
-
If necessary, bubble inert gas through the reaction mixture for 10-15 minutes to ensure complete removal of dissolved oxygen.
-
Maintain a positive pressure of inert gas throughout the reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key differences in side product profiles between the Niementowski and Friedländer syntheses?
A1: The Niementowski synthesis, which typically involves the reaction of an anthranilic acid with an amide at high temperatures, is prone to side products arising from the degradation of the starting materials due to the harsh conditions.[1][6] In contrast, the Friedländer synthesis, condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is more susceptible to self-condensation (aldol) of the ketone starting material, especially under basic conditions.[7][8]
Q2: My metal-catalyzed quinazoline synthesis is giving low yields. What are the likely culprits?
A2: Low yields in metal-catalyzed syntheses often point to issues with the catalyst's activity or the reaction atmosphere.[5] Common problems include:
-
Catalyst Poisoning: Impurities in the starting materials or solvents (e.g., sulfur-containing compounds) can poison the catalyst. Ensure high purity of all reagents.
-
Atmosphere Control: Many catalytic cycles are sensitive to oxygen. Running the reaction under a strictly inert atmosphere is critical.[5]
-
Ligand Choice: The choice of ligand can significantly impact the catalyst's stability and reactivity. A ligand screen may be necessary to find the optimal conditions for your specific substrate.
Q3: How can I effectively purify my quinazoline product from closely-related side products?
A3: Purification can be challenging due to the similar polarity of many side products to the desired quinazoline.
-
Column Chromatography: This is the most common method. A careful selection of the solvent system is key. Using a shallow gradient of a more polar solvent can help resolve closely eluting compounds.
-
Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining highly pure material.
-
Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can be employed, although it is less scalable.
Q4: Can microwave-assisted synthesis help in minimizing side products?
A4: Yes, microwave-assisted synthesis can be a powerful tool for reducing side products.[9] The rapid heating provided by microwaves can significantly shorten reaction times, which minimizes the opportunity for thermal degradation and the formation of time-dependent side products.[6][9] However, it's important to carefully control the temperature to avoid localized overheating, which could potentially lead to different side product profiles.[8]
Part 3: Experimental Protocols
Protocol 3.1: General Procedure for a Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol is adapted from methodologies that leverage microwave irradiation to improve reaction efficiency and reduce side products.[6][9]
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine anthranilic acid (1 mmol) and formamide (5 mmol).
-
Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at 150°C for 10-20 minutes. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Work-up: After cooling the reaction vial to room temperature, add 10 mL of cold water to the reaction mixture.
-
Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum to yield the 4(3H)-quinazolinone.
-
Purity Analysis: Assess the purity of the product by NMR spectroscopy and LC-MS.
Protocol 3.2: Analysis of Side Products by LC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Identify the peak corresponding to the desired product based on its expected mass-to-charge ratio. Analyze the other peaks to identify potential side products, such as uncyclized intermediates, dimers, or oxidized species.
Part 4: Visualizing Reaction Pathways
Sources
- 1. benchchem.com [benchchem.com]
- 2. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
overcoming poor reactant solubility in quinazoline synthesis protocols
Introduction: The Quinazoline Solubility Challenge
Quinazolines and their derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Their synthesis is a cornerstone of many drug discovery programs. However, researchers frequently encounter a significant hurdle that can derail even the most well-designed synthetic route: poor reactant solubility .
Many precursors to the quinazoline core, such as substituted anthranilic acids, 2-aminobenzonitriles, or 2-aminobenzophenones, are crystalline solids with limited solubility in common organic solvents. When a reactant fails to dissolve, the reaction becomes a heterogeneous mixture. This leads to several critical problems:
-
Reduced Reaction Rates: The reaction can only occur at the surface of the undissolved solid, drastically slowing down the conversion to the desired product.
-
Incomplete Reactions & Low Yields: A significant portion of the starting material may remain unreacted, even after extended reaction times or heating.
-
Side Product Formation: Forcing the reaction with excessive heat can lead to decomposition of reactants or products, complicating purification.
-
Poor Reproducibility: The physical form of the solid (e.g., particle size) can vary between batches, leading to inconsistent results.
This guide provides a structured troubleshooting framework for researchers, moving from simple fixes to advanced techniques to overcome solubility barriers and achieve successful, reproducible quinazoline synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My starting materials are not dissolving in the recommended solvent. What are my immediate troubleshooting steps?
A1: This is the most common starting point for solubility issues. Before making drastic changes to the protocol, a few simple physical interventions can often solve the problem. The goal is to provide enough energy to overcome the crystal lattice energy of the solid reactant without causing degradation.
The Underlying Principle: For a solid to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome the forces holding the solid's crystal lattice together. We can influence this balance by increasing the kinetic energy of the system.
Initial Troubleshooting Workflow:
-
Verify Solvent Quality: Ensure your solvent is pure and, if the reaction requires it, anhydrous. The presence of water in a non-polar aprotic solvent can significantly alter its solvating properties and may introduce unwanted side reactions.[4]
-
Increase Solvent Volume: While it may seem obvious, using an insufficient volume of solvent is a common oversight.[4] However, be mindful that excessive dilution can slow down bimolecular reactions. A good starting point is to increase the volume by 25-50% and observe the effect.
-
Apply Gentle Warming: Increase the temperature of the mixture to 40-60°C. This increases the kinetic energy of both the solvent and solute molecules, promoting dissolution.[4] Always use a stir plate with temperature control and monitor to ensure the reactant does not decompose.
-
Introduce Sonication: If warming is insufficient or undesirable, place the reaction flask in an ultrasonic bath. The high-frequency sound waves induce acoustic cavitation—the formation and collapse of microscopic bubbles—which acts as a powerful mechanical agitator at the solid's surface, breaking apart agglomerates and enhancing dissolution.[1][4]
Q2: The initial steps failed. How do I select a more appropriate solvent or co-solvent system?
A2: If physical methods are ineffective, a chemical modification of the reaction medium is the next logical step. The choice of solvent is critical and should be guided by the polarity of your reactants.
The Underlying Principle: The adage "like dissolves like" is paramount. Polar reactants (containing groups like -COOH, -NH2, -OH) will dissolve best in polar solvents. Non-polar reactants (rich in aromatic rings and alkyl chains) will dissolve better in non-polar solvents. Quinazoline precursors often have both polar functional groups and non-polar aromatic rings, making solvent selection a balancing act.
Solvent Selection Strategy:
-
Evaluate Reactant Polarity: Examine the structures of your starting materials. Is the anthranilic acid derivative highly substituted with polar groups? Is the other reactant a large, greasy ketone?
-
Consult a Solvent Properties Table: Use the table below to select a solvent with a higher boiling point (if more thermal energy is needed) or a different polarity that may better match your reactants. For many quinazoline syntheses, polar aprotic solvents are highly effective.
-
Implement a Co-Solvent System: This is a powerful technique to fine-tune the polarity of the reaction medium. By mixing two miscible solvents (e.g., a polar protic and a polar aprotic solvent), you can create a custom environment that can solvate both polar and non-polar moieties of your reactants. A common example is using an ethanol/water mixture.[1]
| Solvent | Type | Boiling Point (°C) | Polarity Index | Use Case in Quinazoline Synthesis |
| Toluene | Non-polar | 111 | 2.4 | Good for non-polar reactants; often used in base-mediated Friedländer synthesis.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 4.0 | General-purpose solvent for moderately polar reactants.[1] |
| Dichloromethane (DCM) | Polar Aprotic | 40 | 3.1 | Useful for reactions at or below room temperature with moderately polar reactants.[1][5] |
| Ethanol (EtOH) | Polar Protic | 78 | 4.3 | Can solvate polar groups through hydrogen bonding; often used as a co-solvent.[6][7] |
| Isopropanol/Acetic Acid | Polar Protic/Acidic | ~82 | - | Co-solvent system used in microwave-assisted syntheses to aid dissolution and catalysis.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 6.4 | High boiling point and highly polar; effective for many stubborn reactants. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 7.2 | Excellent solvent for a wide range of polar organic molecules; high boiling point allows for high reaction temperatures.[6][8] |
Q3: My reaction is heterogeneous and slow. Can I use energy-assisted methods to drive it to completion?
A3: Yes. When conventional heating and solvent optimization are insufficient, alternative energy sources can provide the necessary activation energy and enhance mass transfer in heterogeneous systems.
The Underlying Principle: Both microwave and ultrasonic irradiation deliver energy to the reaction in a manner fundamentally different from conventional heating via an oil bath. This targeted energy input can overcome solubility barriers and dramatically accelerate reaction rates.
-
Microwave-Assisted Synthesis:
-
How it Works: Microwaves directly heat polar molecules in the solution, leading to rapid and uniform heating throughout the reaction volume. This can create localized "hot spots" at the surface of a solid reactant, promoting its dissolution and reaction far more efficiently than conductive heating.[6][9] This technique is particularly effective for reactions like the Niementowski synthesis, which often require high temperatures.[6][9]
-
Advantages: Drastically reduced reaction times (minutes vs. hours), often higher yields, and the ability to perform reactions under solvent-free conditions, completely bypassing solubility issues.[6][9][10]
-
Considerations: Requires a dedicated microwave reactor to control temperature and pressure safely.[9]
-
-
Ultrasound-Assisted Synthesis:
-
How it Works: As described in Q1, sonication creates intense localized energy through acoustic cavitation. In a heterogeneous reaction, this process continuously cleans and activates the surface of the solid reactant, eroding it and exposing fresh material to the solution phase, thereby accelerating the reaction.[1][11] Ultrasound can be particularly useful for Bischler-type cyclizations.[1]
-
Advantages: Enhances reaction rates at lower bulk temperatures compared to conventional heating, improves mass transfer, and can be implemented with a standard ultrasonic bath.[1][11][12]
-
Q4: My reactants have opposite solubility profiles (e.g., an ionic salt in an organic solvent). How can I make them react?
A4: This is a classic scenario for Phase-Transfer Catalysis (PTC) . This technique is designed to transport a reactant from one phase (typically aqueous or solid) into another phase where the reaction partner is dissolved.
The Underlying Principle: A phase-transfer catalyst acts as a "shuttle" for an ion.[13][14] For example, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) has a positively charged ionic "head" and bulky, non-polar alkyl "tails". The ionic head can pair with an anionic reactant (like a deprotonated anthranilic acid), and the non-polar tails allow this newly formed ion pair to dissolve in the organic phase, where it can then react with the other starting material.[13][15][16]
PTC Workflow Diagram:
Advantages of PTC:
-
Avoids the need for expensive and difficult-to-handle anhydrous polar aprotic solvents.
-
Enables reactions between incompatible reactants under mild conditions.[16]
-
Can increase reaction rates and yields significantly.[16]
Key Experimental Protocols
Protocol 1: Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-one (Solvent-Free)
This protocol is adapted from methodologies that leverage microwave energy to circumvent the need for a solvent, directly addressing solubility limitations.[6][9]
Objective: To synthesize quinazolin-4(3H)-one from anthranilic acid and formamide without a solvent.
Materials:
-
Anthranilic acid
-
Formamide
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial, add anthranilic acid (1.0 eq).
-
Add formamide (1.5 - 2.0 eq).
-
Seal the vial with a cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 150-180 °C (use temperature control)
-
Time: 5-15 minutes
-
Power: Start with 100-150 W (adjust to maintain temperature)
-
Stirring: On
-
-
After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's cooling system).
-
Open the vial carefully in a fume hood. The crude product is often a solid.
-
Add cold water to the vial and stir to precipitate the product and dissolve excess formamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from ethanol or an ethanol/water mixture for further purification if necessary.
Causality: The high-efficiency energy transfer from the microwaves directly to the polar reactants allows the mixture to reach the required reaction temperature rapidly, bypassing the need for a high-boiling solvent to mediate heat transfer. This overcomes the poor solubility of anthranilic acid and drives the cyclocondensation to completion in minutes.[6][9]
Protocol 2: Ultrasound-Assisted Synthesis of Quinazoline Derivatives
This protocol provides a general framework for using sonication to enhance a reaction that is struggling due to poor mass transfer. It is adapted from procedures for Bischler-type cyclizations.[1]
Objective: To improve the yield and rate of a quinazoline synthesis using ultrasonic irradiation.
Materials:
-
Appropriate starting materials (e.g., 2-acylamino-benzamide)
-
Solvent (e.g., ethanol/water co-solvent)[1]
-
Catalyst (if required, e.g., HCl)[1]
-
Reaction vessel (round-bottom flask)
-
Laboratory ultrasonic bath with temperature control
Procedure:
-
Combine the starting materials, solvent, and catalyst in the round-bottom flask.
-
Place the flask in the ultrasonic bath, ensuring the water level is sufficient to cover the reaction mixture level inside the flask.
-
Set the bath temperature (e.g., 80°C).[1]
-
Turn on the ultrasound. The power is often fixed on standard lab models, but if adjustable, a power of ~250 W is a good starting point.[1]
-
Allow the reaction to proceed for the specified time (e.g., 1-3 hours), monitoring by TLC as needed.[1]
-
Upon completion, turn off the ultrasound and heater and remove the flask from the bath.
-
Work up the reaction as per the standard protocol (e.g., neutralization, extraction, crystallization).
Causality: The ultrasonic waves generate cavitation, which creates localized high-pressure and high-temperature zones and powerful micro-jets of solvent. This physically erodes the surface of any undissolved solid starting material, constantly exposing fresh surfaces for reaction and dramatically improving mass transport in the heterogeneous mixture.[1][11]
References
-
Wang, L., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. Molecules, 20(8), 13986-14011. [Link]
-
Rostamizadeh, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
-
Rostamizadeh, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
-
Al-dujaili, A. H., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 707525. [Link]
-
Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(16), 4945. [Link]
-
ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
TSI Journals. (n.d.). Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. Trade Science Inc. [Link]
-
NIH. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. National Institutes of Health. [Link]
-
Nematpour, M. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific Reports. [Link]
-
RSC Publishing. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. [Link]
-
Taylor & Francis. (n.d.). A facile ultrasonic synthesis approach to 3-H-quinazolinethione derivatives and their urease inhibition studies. [Link]
-
ResearchGate. (2025). Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). [Link]
-
ResearchGate. (2018). Various techniques for solubility enhancement: An overview. [Link]
-
ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]
-
MDPI. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. [Link]
-
RSC Publishing. (n.d.). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. [Link]
-
ResearchGate. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. [Link]
-
CUTM Courseware. (n.d.). Solubility Enhancement Technique. [Link]
-
IJPRA. (n.d.). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. [Link]
-
Jonnalagadda, S. B., & Bollikolla, H. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Serbian Chemical Society. [Link]
-
Chemistry For Everyone. (2025). What Is Phase Transfer Catalysis?. YouTube. [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
-
Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
IJRAR.org. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]
-
ResearchGate. (2025). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. [Link]
-
Semantic Scholar. (2014). Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. [Link]
-
NIH. (n.d.). Advances in polymer based Friedlander quinoline synthesis. PMC. [Link]
Sources
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. biomedres.us [biomedres.us]
addressing metabolic instability of trifluoromethyl-containing compounds
Technical Support Center: Trifluoromethyl Group Metabolic Stability
A Guide for Drug Development Professionals
Welcome to the technical support center for addressing the metabolic challenges of trifluoromethyl-containing compounds. The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2][3] However, the assumption that a -CF3 group guarantees metabolic robustness is a common oversimplification. Under certain physiological conditions, this seemingly inert moiety or its immediate chemical environment can become a metabolic liability.
This guide is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the underlying mechanisms of -CF3 group instability, practical troubleshooting advice for common experimental issues, and detailed protocols for assessing metabolic fate.
Part 1: Foundational Understanding & FAQs
This section addresses the most common high-level questions regarding the role and behavior of the trifluoromethyl group in drug metabolism.
Q1: Why is the trifluoromethyl group so widely used if it can be unstable?
A: The strategic incorporation of a -CF3 group is a well-established method for improving the drug-like properties of a molecule. Its primary advantages include:
-
Blocking Metabolic Hotspots: The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[2] Replacing a metabolically weak C-H bond with a C-CF3 bond can effectively prevent oxidation at that site.[1][3]
-
Modulating Physicochemical Properties: The -CF3 group is strongly electron-withdrawing and highly lipophilic (Hansch-Fujita π constant of +0.88), which can enhance membrane permeability and improve interactions with biological targets.[2][4]
-
Improving Binding Affinity: Its unique steric and electronic properties can lead to more favorable interactions within a target's binding pocket, increasing potency and selectivity.[4]
The instances of instability are context-dependent and arise from specific metabolic pathways that can be understood and often engineered out of the molecule.
Q2: What are the primary metabolic pathways that lead to the degradation of a trifluoromethyl group?
A: While the C-F bonds themselves are exceptionally stable, the group can be metabolized through pathways that target the carbon atom to which it is attached. The most common pathway, particularly for aryl-CF3 moieties, is oxidative defluorination . This process is typically mediated by CYP enzymes and proceeds as follows:
-
Hydroxylation: A CYP enzyme hydroxylates the carbon atom attached to the -CF3 group, forming an unstable gem-difluorohemiketal intermediate.
-
HF Elimination: This intermediate spontaneously eliminates a molecule of hydrogen fluoride (HF) to form an acyl fluoride.
-
Hydrolysis: The acyl fluoride is then rapidly hydrolyzed by ubiquitous hydrolases to form a more stable carboxylic acid metabolite.
This entire sequence effectively transforms the -CF3 group into a -COOH group. Under certain conditions, hydrolysis of the trifluoromethyl group can also occur, converting it to a carboxylic acid and releasing fluoride ions.[5]
Q3: Which enzymes are the main culprits for -CF3 group metabolism?
A: The cytochrome P450 (CYP) superfamily of heme-dependent monooxygenases is responsible for the vast majority of oxidative metabolism of xenobiotics, including trifluoromethylated compounds.[6][7] While many CYP isozymes can be involved, the most clinically significant for drug metabolism are CYP3A4, 2D6, 2C9, 2C19, and 1A2 .[6] The specific enzyme(s) responsible for metabolizing a particular compound will depend on the overall structure of the molecule and how it fits into the enzyme's active site.
Part 2: Troubleshooting Guide for Experimental Issues
This section is designed in a problem-and-solution format to address specific challenges you may encounter in the lab.
Issue 1: "My new compound, which contains a trifluoromethylphenyl ring, shows unexpectedly high clearance in a Human Liver Microsome (HLM) stability assay."
This is a common observation that can be systematically addressed. High clearance indicates that the compound is being rapidly metabolized, despite the presence of the "stabilizing" -CF3 group.
Root Cause Analysis & Troubleshooting Workflow:
The primary reason for this discrepancy is that either the -CF3 group itself is not the metabolic soft spot, or its electronic influence has inadvertently created a new one. The increased lipophilicity imparted by the -CF3 group can also enhance binding to hydrophobic CYP active sites, increasing the overall rate of metabolism.[8]
The following workflow will help you diagnose and solve the issue.
Caption: Troubleshooting workflow for high clearance.
Step 1: Metabolite Identification (MetID). The first and most critical step is to determine where the metabolism is occurring. Incubate your compound with HLMs (or hepatocytes) and analyze the resulting mixture using high-resolution LC-MS/MS to identify the structures of the major metabolites.
Step 2: Analyze MetID Results.
-
If metabolism occurs at a distal site: The -CF3 group is not the problem. The issue is a different metabolic soft spot on your scaffold (e.g., an unprotected alkyl group or electron-rich aromatic ring). The solution is to apply standard medicinal chemistry strategies to block that specific site, such as replacing a hydrogen with a fluorine atom.[1][7]
-
If metabolism occurs at or near the CF3-aryl ring: This confirms the -CF3 moiety is involved. This typically manifests as the formation of a carboxylic acid (-COOH) or hydroxylated species on the ring. Proceed to the strategies outlined in Issue 2.
Issue 2: "My MetID analysis confirms the aryl-CF3 group is being converted to a carboxylic acid. How do I prevent this?"
This confirms oxidative defluorination is the pathway of concern. The goal is to make this transformation less favorable for the CYP enzymes.
Mechanistic Insight: This conversion is driven by the CYP enzyme's ability to abstract a hydrogen atom from or add an oxygen to the carbon bearing the -CF3 group (or an adjacent benzylic position). The electron-withdrawing nature of the -CF3 group can make the aromatic ring electron-deficient, but this effect can be overcome by other substituents or the intrinsic properties of the enzyme active site.[6][7]
Strategic Mitigation Options:
The table below summarizes proven strategies to block this specific metabolic pathway.
| Strategy | Rationale & Mechanism of Action |
| Introduce Steric Hindrance | Placing a bulky group (e.g., methyl, chloro) on the aromatic ring ortho to the -CF3 group physically blocks the CYP enzyme's active site from accessing the metabolic hotspot. This is often the most effective and direct strategy.[7] |
| Modify Ring Electronics | Adding a second, strong electron-withdrawing group (EWG) to the trifluoromethyl-bearing ring (e.g., a nitrile, nitro, or another halogen) further deactivates the ring towards oxidative attack by lowering the energy of the highest occupied molecular orbital (HOMO).[6][7] |
| Bioisosteric Replacement | In cases where the -CF3 group's properties are problematic, consider replacing it with a bioisostere that is more metabolically robust but retains the desired physicochemical properties. A common alternative is the pentafluorosulfanyl (SF5) group, which is of similar size and electronegativity but is generally more resistant to oxidative metabolism. |
| Scaffold Hopping / Isomer Scans | If synthetic routes allow, moving the -CF3 group to a different position on the aromatic ring or to a different part of the molecular scaffold can dramatically alter its interaction with metabolizing enzymes and may move it away from the active site hotspot. |
Part 3: Key Experimental Protocols & Methodologies
To empower your research, we provide a detailed, step-by-step protocol for the foundational assay used to assess metabolic stability.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a parent compound over time when incubated with HLMs, which are rich in Phase I CYP enzymes.[9] The data are used to calculate key parameters like half-life (t½) and intrinsic clearance (Clint).
Materials & Reagents:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol)
-
96-well incubation plates and collection plates
-
LC-MS/MS system for analysis
Experimental Workflow Diagram:
Caption: HLM metabolic stability assay workflow.
Step-by-Step Procedure:
-
Preparation:
-
Prepare a working solution of your test compound at 1 µM in 0.1 M phosphate buffer.
-
In a 96-well plate, add the HLM stock solution to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. Include wells for your positive and negative controls.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Pre-incubation:
-
Pre-incubate the plate containing the HLM and buffer mixture at 37°C for 5-10 minutes to bring it to temperature.
-
-
Reaction Initiation:
-
To initiate the metabolic reaction, add the prepared NADPH regenerating system to the wells.
-
Immediately add the test compound working solution to the wells to start the incubation. The final incubation volume is typically 200 µL.
-
-
Incubation and Quenching:
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the corresponding wells by adding 2-3 volumes (e.g., 400 µL) of the ice-cold acetonitrile quenching solution containing the internal standard. The T=0 sample is quenched immediately after adding the test compound.
-
-
Sample Processing:
-
Once all time points are collected and quenched, seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis and Data Interpretation:
-
Analyze the samples by LC-MS/MS to quantify the peak area ratio of the parent compound relative to the internal standard at each time point.
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot (k) is the elimination rate constant.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ (min) = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
-
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.).
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (n.d.).
- A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. (2022). Research Communities.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC - NIH.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (n.d.). Benchchem.
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018).
- Trifluoromethyl
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). PMC - NIH.
- Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. (n.d.). PubMed Central.
- Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (n.d.). NIH.
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. (n.d.). Benchchem.
- Metabolic Stability Assays. (n.d.). Merck Millipore.
- Protolytic defluorination of trifluoromethyl-substituted arenes. (2011). PMC - NIH.
- Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. (2024). Earth, Space, and Environmental Chemistry | ChemRxiv | Cambridge Open Engage.
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 8. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Analysis of Novel Quinazoline-Based Inhibitors and Gefitinib in Non-Small Cell Lung Cancer Models
A Technical Guide for Researchers in Oncology Drug Development
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the quinazoline scaffold has proven to be a cornerstone for the development of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Gefitinib, a first-generation EGFR-TKI, revolutionized the treatment of EGFR-mutant NSCLC, paving the way for subsequent generations of more effective and specific inhibitors.[1][2] This guide provides a comparative overview of the established EGFR inhibitor, gefitinib, and a novel investigational compound, 4-Piperazino-2-(trifluoromethyl)quinazoline.
While direct, peer-reviewed comparative studies on 4-Piperazino-2-(trifluoromethyl)quinazoline in NSCLC cell lines are not yet prevalent in publicly accessible literature, its structural components—a quinazoline core, a piperazine moiety at the 4-position, and a trifluoromethyl group at the 2-position—allow for an informed, mechanism-based comparison with gefitinib. This analysis will delve into their respective mechanisms of action, potential efficacy, and the experimental methodologies crucial for their evaluation.
Chemical Structures: A Tale of Two Quinazolines
At the heart of both molecules lies the quinazoline ring system, a bicyclic heterocycle that is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.[3] The key differences in their substitutions dictate their biological activity.
-
Gefitinib (Iressa®): Features a 4-anilinoquinazoline core with a 3-chloro-4-fluoroanilino group at the 4-position. This substitution is critical for its interaction with the ATP-binding pocket of the EGFR kinase domain.[2] It also possesses a morpholinopropoxy group at the 6-position, which enhances its pharmacokinetic properties.
-
4-Piperazino-2-(trifluoromethyl)quinazoline: This compound is characterized by a piperazine ring at the 4-position and an electron-withdrawing trifluoromethyl group at the 2-position. The piperazine moiety is a common feature in many bioactive molecules and can influence solubility and cell permeability. The trifluoromethyl group can enhance metabolic stability and binding affinity.[4] While its precise molecular target in NSCLC is not as extensively documented as gefitinib's, related quinazoline derivatives have shown promise as inhibitors of various kinases involved in cancer progression.[5][6]
Mechanism of Action: Targeting the EGFR Signaling Cascade
Gefitinib's mechanism of action is well-established. It functions as a reversible inhibitor of the EGFR tyrosine kinase by competing with adenosine triphosphate (ATP) at the active site of the enzyme.[7][8] In NSCLC cells with activating mutations in the EGFR gene (e.g., exon 19 deletions or the L858R point mutation), the EGFR signaling pathway is constitutively active, driving cell proliferation and survival.[1] By blocking EGFR autophosphorylation, gefitinib effectively shuts down these downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis.[7][9]
The putative mechanism for 4-Piperazino-2-(trifluoromethyl)quinazoline, based on its structural class, is also likely to involve kinase inhibition. The quinazoline scaffold is a strong indicator of potential interaction with the ATP-binding pockets of kinases. Molecular docking studies on similar N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives have suggested potential targets like PIM-1 kinase.[4] However, without direct experimental evidence, its activity against EGFR in NSCLC remains speculative. It is plausible that it could act as a multi-kinase inhibitor or target other pathways crucial for NSCLC cell survival.
Visualizing the EGFR Signaling Pathway and Inhibitor Action
The following diagram illustrates the EGFR signaling pathway and the points of intervention for tyrosine kinase inhibitors like gefitinib.
Caption: EGFR signaling pathway and points of TKI intervention.
Comparative Efficacy in NSCLC Cell Lines: A Data-Driven Perspective
The efficacy of anticancer agents is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative IC50 Values of Gefitinib in Various NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 | Reference |
| PC-9 | Exon 19 Deletion | ~20 nM | [10] |
| H3255 | L858R | ~63 nM | [10] |
| HCC827 | Exon 19 Deletion | ~0.7-50 nM | [11] |
| A549 | Wild-Type | ~7.81-10 µM | [12][13] |
| H1650 | Exon 19 Deletion (Gefitinib-resistant) | ~31 µM | [14] |
| H1975 | L858R/T790M (Gefitinib-resistant) | >10 µM | [11] |
Note: IC50 values can vary between studies due to different experimental conditions.
As the table illustrates, gefitinib is highly potent in NSCLC cell lines harboring activating EGFR mutations (e.g., PC-9, H3255, HCC827).[10][11] Conversely, its efficacy is significantly lower in cell lines with wild-type EGFR (A549) or those that have acquired resistance mutations, such as the T790M "gatekeeper" mutation (H1975).[11][12][13]
Experimental Protocols for Comparative Evaluation
To rigorously compare the efficacy of a novel compound like 4-Piperazino-2-(trifluoromethyl)quinazoline with an established drug like gefitinib, a series of well-defined in vitro assays are essential.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of kinase inhibitors.
Caption: Standard workflow for in vitro inhibitor testing.
Detailed Step-by-Step Methodologies
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-Piperazino-2-(trifluoromethyl)quinazoline and gefitinib in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the respective compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
3. Western Blot Analysis for Pathway Inhibition
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate. It is crucial for confirming the on-target effect of kinase inhibitors by assessing the phosphorylation status of the target kinase and its downstream effectors.
-
Protocol:
-
Protein Extraction: Treat cells with the compounds for a shorter duration (e.g., 2-6 hours) to observe changes in signaling. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total EGFR, phospho-EGFR, total AKT, phospho-AKT, total ERK, and phospho-ERK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
-
Conclusion and Future Directions
Gefitinib remains a valuable therapeutic agent for a subset of NSCLC patients, but its efficacy is limited by primary and acquired resistance.[15][16] The development of novel quinazoline-based inhibitors, such as 4-Piperazino-2-(trifluoromethyl)quinazoline, represents a continued effort to expand the arsenal of anticancer drugs.[17] While the precise anticancer profile of this novel compound in NSCLC is yet to be fully elucidated, its chemical structure suggests potential as a kinase inhibitor.
Future research should focus on a head-to-head comparison of 4-Piperazino-2-(trifluoromethyl)quinazoline and gefitinib in a comprehensive panel of NSCLC cell lines, including those with known resistance mechanisms. Such studies will be instrumental in determining its specific molecular targets, its potency, and its potential to overcome the limitations of first-generation EGFR-TKIs. The experimental framework provided in this guide offers a robust starting point for these critical investigations.
References
- Lv, Q., et al. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry.
- Gao, L., et al. (2021). Pulmonary Delivery of Inhalable Sustained Release Nanocomposites Microparticles Encapsulating Osimertinib for Non-Small Cell Lung Cancer Therapy. MDPI.
- Maemondo, M., et al. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine Insights: Oncology.
- Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal.
- Wang, S., et al. (2019). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. Cancer Cell International.
- Okabe, T., et al. (2007). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Journal of Biomedical Science.
- Santa Cruz Biotechnology. 4-Piperazino-2-(trifluoromethyl)quinazoline. SCBT.
- ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate.
- Song, M., et al. (2018). ERK inhibition represses gefitinib resistance in non-small cell lung cancer cells. Oncotarget.
-
Zhang, H., et al. (2022). Design, synthesis and biological evaluation of 2H-[4][5]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Publishing. Available at:
- Ali, M. A., et al. (2023). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI.
- Patsnap. (2024). What is the mechanism of Gefitinib? Patsnap Synapse.
- Wang, S., et al. (2015). Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. Chemistry Central Journal.
- ChemicalBook. (2023). Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook.
- Engel, J. C., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PLOS ONE.
- Shi, X., et al. (2025). A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition. Bioorganic Chemistry.
- ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. ResearchGate.
- Pozdnyakov, D. I., et al. (2021). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Chemistry of Heterocyclic Compounds.
- Goss, G. D. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Lung Cancer.
- ResearchGate. (n.d.). Quinazoline derivatives as EGFR TK inhibitors. ResearchGate.
- Mukohara, T., et al. (2005). Differential Effects of Gefitinib and Cetuximab on Non–small-cell Lung Cancers Bearing Epidermal Growth Factor Receptor Mutations. Journal of the National Cancer Institute.
- Li, T., et al. (2014). Gefitinib-Resistance Is Related to BIM Expression in Non-Small Cell Lung Cancer Cell Lines. Oncology Research Featuring Preclinical and Clinical Cancer Therapeutics.
- Ghouse, S. M., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules.
- D'cruz, O. J., et al. (2022). Design of more potent quinazoline derivatives as EGFRWT inhibitors for the treatment of NSCLC: a computational approach. Journal of Genetic Engineering and Biotechnology.
- ResearchGate. (n.d.). Structures of quinazoline-derived FDA-approved anticancer agents. ResearchGate.
- ResearchGate. (n.d.). Characterization of gefitinib-resistant NSCLC cell lines. ResearchGate.
- Su, S., et al. (2018). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Oncotarget.
- Xu, B., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry.
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- 2. aacrjournals.org [aacrjournals.org]
- 3. Design of more potent quinazoline derivatives as EGFR<sup>WT</sup> inhibitors for the treatment of NSCLC: a computational approach - ProQuest [proquest.com]
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validating the antitumor activity of novel quinazoline compounds
Content Type: Technical Comparison Guide Subject: 4-Anilinoquinazoline Derivatives (EGFR Inhibitors) Reference Standards: Gefitinib (Iressa®), Erlotinib (Tarceva®)
Executive Summary: The Burden of Proof
In the development of novel quinazoline-based antitumor agents, mere cytotoxicity is insufficient. The scientific community requires rigorous benchmarking against established standards—specifically Gefitinib and Erlotinib .
This guide outlines a self-validating workflow to demonstrate that a novel compound (referred to herein as QZ-Novel ) offers a distinct pharmacological advantage—typically overcoming the T790M resistance mutation or improving the Selectivity Index (SI) compared to first-generation archetypes.
Phase 1: The Molecular Filter (Enzymatic & In Silico)
Before cellular assays, you must establish direct target engagement. First-generation quinazolines bind reversibly (Gefitinib) or reversibly/irreversibly depending on design to the ATP-binding pocket of EGFR.
Comparative Docking Strategy
Do not dock in isolation. You must overlay QZ-Novel against the crystallographic pose of Erlotinib (PDB: 1M17) or Gefitinib.
-
Critical Metric: Look for the formation of a hydrogen bond with Met793 (hinge region). This is the hallmark of quinazoline efficacy.
-
Resistance Check: Dock against the T790M mutant structure (e.g., PDB: 2JIT). If your compound clashes with the bulky Methionine 790 residue while Gefitinib does (which causes resistance), and your compound avoids this clash, you have a structural hypothesis for superior potency.
Kinase Selectivity Profiling (ADP-Glo / TR-FRET)
Objective: Prove that cytotoxicity is driven by EGFR inhibition, not off-target toxicity. Protocol Standard:
-
Assay: ADP-Glo™ Kinase Assay (Promega) or Z´-LYTE™ (Thermo Fisher).
-
Panel: EGFR(WT), EGFR(L858R), EGFR(T790M), and HER2.
-
Benchmark: Run Gefitinib in parallel.
Target Data Profile:
| Compound | EGFR (WT) IC50 | EGFR (T790M) IC50 | Fold Change (Resistant/WT) |
|---|---|---|---|
| Gefitinib | ~3 nM | >1000 nM | High Resistance |
| QZ-Novel | <10 nM | <50 nM | Desired Profile (Overcomes Resistance) |
Phase 2: Cellular Validation (The "Resistant vs. Sensitive" Screen)
This is the core differentiator. You must test against a panel that represents the clinical landscape of NSCLC (Non-Small Cell Lung Cancer).
The Essential Cell Panel
-
A549 / PC-9: EGFR Wild-type or Exon 19 Del (Sensitive to Gefitinib).
-
H1975: H1975 harbors the L858R/T790M double mutation. This is the "Graveyard of First-Gen Inhibitors."
-
LO2 / BEAS-2B: Normal human hepatocytes or lung epithelial cells. Used to calculate the Selectivity Index (SI) .
MTT / CCK-8 Assay Protocol
-
Seeding Density: 3,000–5,000 cells/well (cell line dependent; ensure log-phase growth at 72h).
-
Drug Exposure: 72 hours.[1]
-
Replicates:
(biological), (technical). -
Control: 0.1% DMSO (Vehicle).
Data Presentation: Comparative IC50 (
| Cell Line | Genetic Status | Gefitinib | Erlotinib | QZ-Novel | Interpretation |
|---|---|---|---|---|---|
| PC-9 | Exon 19 Del (Sens) | 0.02 ± 0.005 | 0.03 ± 0.01 | 0.02 ± 0.01 | Parity: Comparable potency to SOC. |
| H1975 | T790M (Resistant) | >10.0 | >10.0 | 0.50 ± 0.08 | Superiority: 20x more potent. |
| LO2 | Normal Liver | 15.5 | 18.2 | >50.0 | Safety: Higher SI (>100). |
Visualizing the Screening Workflow
The following diagram illustrates the decision logic for advancing a lead compound.
Figure 1: The "Go/No-Go" decision tree for validating novel quinazolines. Note the critical gate at the H1975 (Resistant) cell line.
Phase 3: Mechanistic Integrity (Proving Causality)
It is not enough to kill the cell; you must prove the cell died because EGFR signaling was interrupted.
Western Blotting: The Signaling Cascade
You must demonstrate dose-dependent dephosphorylation of EGFR and its downstream effectors (AKT and ERK).
-
Protocol Note: Serum-starve cells for 12-24h, then stimulate with EGF (50-100 ng/mL) for 15 mins after drug treatment to induce maximum phosphorylation. This provides a high dynamic range to see inhibition.
The Pathway Logic:
-
p-EGFR (Tyr1068): Direct target. Must decrease.
-
p-AKT (Ser473): Survival pathway. If this remains high, the cell survives via bypass mechanisms (e.g., c-Met amplification).
-
p-ERK1/2: Proliferation pathway. Must decrease to stop cell division.
Figure 2: The EGFR signaling cascade. A valid quinazoline must block the flow at the EGFR node, subsequently reducing signal at AKT and ERK.
Flow Cytometry (Apoptosis & Cell Cycle)
-
Annexin V-FITC / PI: Expect a shift from live cells (Q3) to early/late apoptosis (Q4/Q2).
-
Benchmark: Gefitinib typically induces ~20-30% apoptosis in sensitive lines at IC50 concentrations.
-
-
Cell Cycle Analysis: Quinazolines typically induce G0/G1 arrest (blocking entry into S-phase).
Phase 4: In Vivo Efficacy (The Clinical Proxy)
The gold standard for publication is the BALB/c Nude Mouse Xenograft Model .
Protocol Specifications
-
Implantation:
cells (A549 or H1975) injected subcutaneously into the right flank. Use Matrigel (1:1) to improve take rates. -
Staging: Wait until tumors reach 100 mm³ (approx. 10-14 days) before starting treatment.
-
Grouping (
per group):-
Vehicle Control (CMC-Na or Tween-80).
-
Positive Control: Gefitinib (50-100 mg/kg, oral gavage, daily).
-
QZ-Novel Low Dose (e.g., 20 mg/kg).
-
QZ-Novel High Dose (e.g., 50 mg/kg).
-
-
Duration: 21 days of daily dosing.
Critical Endpoints
-
Tumor Volume Inhibition (TVI%): Calculated as
.-
Success Criteria: TVI > 50% is generally considered active; TVI > 60% (comparable to Gefitinib) is excellent.
-
-
Body Weight: A loss of >20% body weight indicates unacceptable toxicity (a common failure point for non-selective quinazolines).
References
-
Cohen, M. H., et al. (2003). FDA Drug Approval Summary: Gefitinib (Iressa) Tablets. The Oncologist. Link
-
Zhang, J., et al. (2016). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors.[2][3] European Journal of Medicinal Chemistry. Link
-
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BenchChem. (2025).[5] Western Blot Analysis of p-EGFR Following Inhibitor Treatment.[5]Link
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The Fluorine Advantage: A Comparative Guide to the Efficacy of Trifluoromethylated vs. Non-Fluorinated Quinazolines
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic modification of this core structure is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles. Among the various chemical modifications, the introduction of a trifluoromethyl (-CF3) group has emerged as a particularly powerful strategy. This guide provides an in-depth comparison of the efficacy of trifluoromethylated quinazolines versus their non-fluorinated analogs, supported by experimental data and mechanistic insights, to inform researchers and drug development professionals in their quest for more effective therapeutics.
The Decisive Role of Trifluoromethylation in Drug Design
The incorporation of a trifluoromethyl group into a quinazoline molecule is not a trivial substitution; it imparts a unique combination of properties that can dramatically influence the compound's biological behavior.[4] The high electronegativity of the fluorine atoms and the overall lipophilicity of the -CF3 group are key to these effects.
The primary advantages conferred by trifluoromethylation include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This leads to a longer half-life and prolonged therapeutic action of the drug.[5][6]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[5][6] This is a critical factor for oral bioavailability.
-
Improved Bioavailability: The combination of enhanced metabolic stability and increased lipophilicity often results in superior bioavailability, meaning a higher proportion of the administered drug reaches the systemic circulation and its site of action.[5][6]
-
Modulation of Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the quinazoline ring system, potentially leading to stronger and more specific interactions with the target protein.[4]
These advantageous properties often translate into superior efficacy and a more favorable safety profile for trifluoromethylated quinazolines compared to their non-fluorinated counterparts.[5]
Comparative Efficacy in Oncology
The most profound impact of trifluoromethylation on quinazoline efficacy has been observed in the development of anticancer agents, particularly as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are key regulators of cell proliferation and survival.[5]
Case Study: EGFR Inhibition in Non-Small Cell Lung Cancer
Several FDA-approved drugs for non-small cell lung cancer (NSCLC), such as gefitinib and erlotinib, are quinazoline-based EGFR inhibitors.[5] While highly effective, the development of resistance is a significant clinical challenge. Research into novel quinazoline derivatives has demonstrated that the incorporation of a trifluoromethyl group can lead to compounds with comparable or even superior potency.
For instance, a study on novel trifluoromethyl-containing quinazoline derivatives identified compound 10b as a highly potent antitumor agent.[7] Its efficacy against various cancer cell lines was found to be comparable to the established drug gefitinib.
Table 1: Comparative Anticancer Activity (IC50, µM) of Trifluoromethylated Quinazoline 10b and Gefitinib [7]
| Compound | PC3 (Prostate Cancer) | LNCaP (Prostate Cancer) | K562 (Leukemia) |
| 10b (-CF3) | 3.02 | 3.45 | 3.98 |
| Gefitinib | Comparable | Comparable | Comparable |
Another study highlighted the superior performance of trifluoromethylated quinazoline derivatives XIIIa and XIVc against various cancer cell lines when compared to thalidomide.[7]
Table 2: Comparative Anticancer Activity (IC50, µg/mL) of Trifluoromethylated Quinazolines vs. Thalidomide [7]
| Compound | HepG-2 (Liver Cancer) | PC3 (Prostate Cancer) | MCF-7 (Breast Cancer) |
| XIIIa (-CF3) | 2.03 ± 0.11 | 2.51 ± 0.2 | 0.82 ± 0.02 |
| Thalidomide | 11.26 ± 0.54 | 14.58 ± 0.57 | 16.87 ± 0.7 |
The enhanced potency of these trifluoromethylated compounds is often attributed to their improved ability to fit into the ATP-binding pocket of the EGFR kinase domain, forming more stable interactions.
Mechanism of Action: Apoptosis Induction
Beyond direct enzyme inhibition, trifluoromethylated quinazolines have been shown to induce apoptosis (programmed cell death) in cancer cells.[7] Compound 10b , for example, was found to induce apoptosis and inhibit tumor cell migration, crucial mechanisms for halting cancer progression.[7]
Caption: Mechanism of action for trifluoromethylated quinazolines in cancer.
Antimicrobial and Antimalarial Efficacy
The advantages of trifluoromethylation extend to the development of antimicrobial and antimalarial agents. Quinazoline derivatives have shown promise against a range of pathogens, and the inclusion of a -CF3 group can enhance this activity.[2][8][9]
In the context of malaria, trifluoromethylated quinazolines have demonstrated potent activity against drug-resistant strains of Plasmodium falciparum.[5][6] This is achieved by inhibiting essential enzymes in the parasite's life cycle. The enhanced lipophilicity of these compounds facilitates their penetration into infected red blood cells to reach the parasite.[5]
While specific comparative data between fluorinated and non-fluorinated quinazolines in antimicrobial studies is less abundant in readily available literature, the general principles of improved metabolic stability and cell penetration suggest a significant potential for enhanced efficacy.
Experimental Protocols
To enable researchers to validate and build upon these findings, the following are representative experimental protocols for assessing the efficacy of quinazoline derivatives.
Cell Viability Assay (MTT Assay)
This assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (trifluoromethylated and non-fluorinated quinazolines) and a positive control (e.g., gefitinib) in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Challenges and Future Perspectives
Despite the clear advantages, the synthesis of trifluoromethylated quinazolines can be more complex and costly compared to their non-fluorinated analogs.[5] The fluorination process often requires specialized reagents and reaction conditions. However, the potential for significantly improved therapeutic outcomes often justifies the additional synthetic effort.
Future research should focus on developing more efficient synthetic routes to trifluoromethylated quinazolines and exploring their efficacy in a broader range of therapeutic areas. The continued investigation into their mechanisms of action will further guide the rational design of next-generation quinazoline-based drugs.
Conclusion
The incorporation of a trifluoromethyl group is a proven strategy for enhancing the therapeutic efficacy of quinazoline derivatives. The resulting improvements in metabolic stability, lipophilicity, and bioavailability have led to the development of potent anticancer and antimalarial agents. While synthetic challenges exist, the compelling experimental data strongly supports the continued exploration of trifluoromethylated quinazolines as a promising class of compounds in modern drug discovery.
References
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Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (n.d.). ResearchGate. [Link]
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Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. (2025). ResearchGate. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI. [Link]
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Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (n.d.). International Journal of Chemical Studies. [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. [Link]
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Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). BMC Chemistry. [Link]
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Recent Developments in the Antimicrobial Activity of Quinazoline. (2023). Research in Pharmacy and Health Sciences. [Link]
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Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. (n.d.). PubMed. [Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central. [Link]
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The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (n.d.). PubMed. [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PubMed Central. [Link]
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A Comparative Guide to WRN Helicase Inhibitors: Situating 4-Piperazino-2-(trifluoromethyl)quinazoline in a Developing Field
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of WRN Helicase as a Prime Target in Oncology
The Werner syndrome ATP-dependent helicase (WRN) has rapidly emerged as a high-value target in precision oncology. A member of the RecQ helicase family, WRN plays a critical role in maintaining genomic stability through its involvement in DNA replication, repair, and recombination.[1] The therapeutic potential of targeting WRN lies in the concept of synthetic lethality. In cancers with high microsatellite instability (MSI-H), which are characterized by deficiencies in the DNA mismatch repair (dMMR) pathway, cancer cells become critically dependent on WRN for survival.[2] This dependency creates a therapeutic window, allowing for the selective targeting of cancer cells while sparing healthy, microsatellite stable (MSS) cells. This guide provides a comparative analysis of various WRN helicase inhibitors, with a special focus on the quinazoline scaffold, exemplified by a close analog of 4-Piperazino-2-(trifluoromethyl)quinazoline.
The Quinazoline Scaffold: A Promising Avenue for WRN Inhibition
Recent research has identified quinazoline derivatives as a promising class of WRN helicase inhibitors. While direct experimental data for 4-Piperazino-2-(trifluoromethyl)quinazoline as a WRN inhibitor is not extensively available in the public domain, a closely related analog, kzl052 , has been characterized as a WRN-dependent antiproliferative agent.[3][4]
Profile of a Quinazoline-Based WRN Inhibitor: kzl052
The compound kzl052, N-(3-chlorophenyl)-4-(piperazin-1-yl)-2-(trifluoromethyl)quinazolin-4-amine, has demonstrated potent and selective activity against prostate cancer cells in a WRN-dependent manner.[3] Molecular docking studies suggest that kzl052 binds directly to the WRN protein.[4] Interestingly, kzl052 appears to exert its anticancer effects by affecting the non-enzymatic functions of WRN, leading to the stabilization of DNA replication forks, rather than by directly inhibiting its helicase activity.[3] This distinct mechanism of action highlights the diverse ways in which the WRN protein can be therapeutically targeted.
The antiproliferative activity of kzl052 has been demonstrated in prostate cancer cell lines, with IC50 values of 0.39 µM in PC3 cells and 0.11 µM in LNCaP cells .[5] This potent activity in cancer cell lines underscores the potential of the quinazoline scaffold for developing novel WRN-targeted therapies.
A Comparative Landscape of WRN Helicase Inhibitors
The field of WRN helicase inhibitors is rapidly evolving, with several distinct chemical classes under investigation. Here, we compare the quinazoline scaffold, represented by kzl052, with other notable WRN inhibitors.
| Inhibitor Class | Exemplar Compound(s) | Mechanism of Action | Key Characteristics | Reference(s) |
| Quinazoline Derivatives | kzl052 | Binds to WRN, affecting non-enzymatic functions and stabilizing replication forks. | Potent antiproliferative activity in prostate cancer cell lines. | [3][4][5] |
| Covalent Inhibitors | GSK_WRN Series (e.g., GSK_WRN4) | Covalently binds to a specific cysteine residue (Cys727) in the helicase domain. | High potency and selectivity; induce DNA double-strand breaks at expanded TA-repeats in MSI models. | [2] |
| Allosteric Inhibitors | HRO761 | Binds to an allosteric pocket at the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation. | Potent, selective, and orally bioavailable; currently in clinical trials. | [1] |
| Early-Generation Inhibitors | NSC 19630, NSC 617145 | Inhibit WRN helicase and ATPase activity. | Important tool compounds for early validation of WRN as a target. | [6] |
Experimental Methodologies for Evaluating WRN Helicase Inhibitors
The characterization of WRN inhibitors involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assays: Assessing Direct Enzyme Inhibition
WRN Helicase Activity Assay:
A common method to directly measure the inhibition of WRN's helicase activity is a fluorescence-based assay.[7]
Principle: A double-stranded DNA substrate is designed with a fluorophore on one strand and a quencher on the complementary strand. In the presence of active WRN helicase, the DNA strands are unwound, separating the fluorophore from the quencher and resulting in an increase in fluorescence. Inhibitors of WRN helicase activity will prevent this unwinding, leading to a reduced fluorescence signal.
Experimental Workflow: WRN Helicase Activity Assay
Caption: Workflow for a fluorescence-based WRN helicase activity assay.
Cell-Based Assays: Evaluating Cellular Efficacy and Selectivity
Cell Viability and Proliferation Assays:
These assays are crucial for determining the effect of WRN inhibitors on cancer cell growth and for assessing their selectivity for MSI-H versus MSS cells.[8]
Principle: MSI-H and MSS cancer cell lines are treated with increasing concentrations of the WRN inhibitor. After a defined incubation period, cell viability is measured using reagents such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. A selective WRN inhibitor is expected to show significantly greater potency in MSI-H cell lines.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a cell viability assay to assess WRN inhibitor selectivity.
The Synthetic Lethal Mechanism of WRN Inhibition in MSI-H Cancers
The selective vulnerability of MSI-H cancer cells to WRN inhibition stems from their inability to repair errors that occur during the replication of repetitive DNA sequences, known as microsatellites.
Signaling Pathway: WRN Inhibition and Synthetic Lethality in MSI-H Tumors
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline Derivative kzl052 Suppresses Prostate Cancer by Targeting WRN Helicase to Stabilize DNA Replication Forks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazoline derivatives inhibit cell growth of prostate cancer as a WRN helicase dependent manner by regulating DNA damage repair and microsatellite instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
